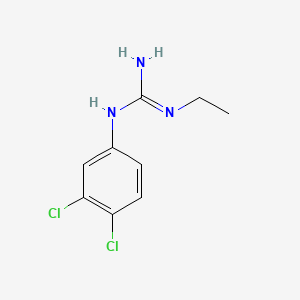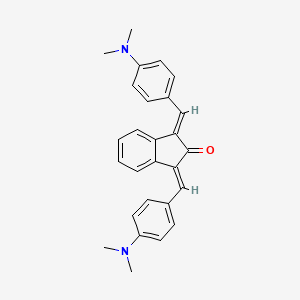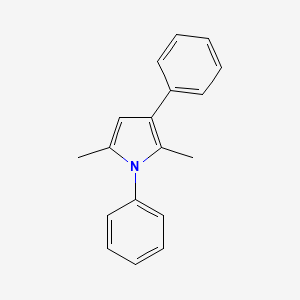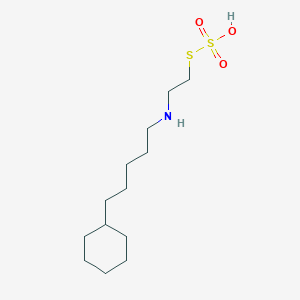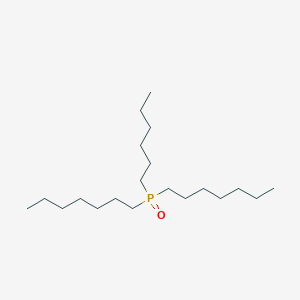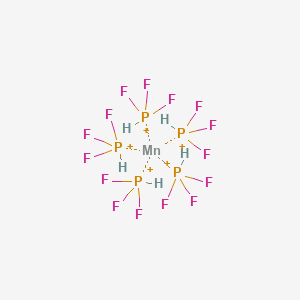
Manganese, hydropentakis(phosphorus trifluoride)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Manganese, hydropentakis(phosphorus trifluoride)- is a chemical compound with the formula F₁₅HMnP₅ and a molecular weight of 495.79084 g/mol . This compound is notable for its unique structure, which includes manganese coordinated with five phosphorus trifluoride ligands. It is used in various scientific research applications due to its interesting chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of manganese, hydropentakis(phosphorus trifluoride)- typically involves the reaction of manganese compounds with phosphorus trifluoride under controlled conditions. One common method is to react manganese(II) chloride with phosphorus trifluoride in the presence of a suitable solvent and under an inert atmosphere to prevent oxidation . The reaction is usually carried out at low temperatures to ensure the stability of the product.
Industrial Production Methods
Industrial production of manganese, hydropentakis(phosphorus trifluoride)- follows similar synthetic routes but on a larger scale. The process involves the careful handling of phosphorus trifluoride, which is a toxic and reactive gas. Industrial setups often include specialized equipment to manage the gas safely and ensure high yields of the desired product .
Análisis De Reacciones Químicas
Types of Reactions
Manganese, hydropentakis(phosphorus trifluoride)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized by strong oxidizing agents such as bromine or potassium permanganate.
Reduction: It can be reduced by reducing agents like lithium aluminum hydride.
Substitution: The phosphorus trifluoride ligands can be substituted by other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with manganese, hydropentakis(phosphorus trifluoride)- include bromine, potassium permanganate, and lithium aluminum hydride. Reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with bromine can yield manganese(III) or manganese(IV) compounds, while reduction with lithium aluminum hydride can produce manganese(II) species .
Aplicaciones Científicas De Investigación
Manganese, hydropentakis(phosphorus trifluoride)- has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry to study the properties of transition metal complexes.
Biology: The compound’s reactivity with biological molecules is of interest in bioinorganic chemistry.
Medicine: Research into its potential use in medical imaging and as a therapeutic agent is ongoing.
Industry: It is used in the development of new materials and catalysts for industrial processes.
Mecanismo De Acción
The mechanism by which manganese, hydropentakis(phosphorus trifluoride)- exerts its effects involves its ability to act as a ligand and form complexes with transition metals. The phosphorus trifluoride ligands are strong π-acceptors, which allows the compound to stabilize metals in low oxidation states . This property is crucial for its use in catalysis and other applications.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other manganese complexes with different ligands, such as:
- Manganese, hydropentakis(phosphorous trifluoride)-, (OC-6-21)-
- Manganese complexes supported by cyclopentadienyl-phosphine ligands
Uniqueness
Manganese, hydropentakis(phosphorus trifluoride)- is unique due to its specific coordination environment and the presence of phosphorus trifluoride ligands. These ligands provide distinct electronic properties that differentiate it from other manganese complexes .
Propiedades
Número CAS |
20558-69-4 |
|---|---|
Fórmula molecular |
F15H5MnP5+5 |
Peso molecular |
499.823 g/mol |
Nombre IUPAC |
manganese;trifluorophosphanium |
InChI |
InChI=1S/5F3HP.Mn/c5*1-4(2)3;/h5*4H;/q5*+1; |
Clave InChI |
PPBMQXNXYNHESN-UHFFFAOYSA-N |
SMILES canónico |
F[PH+](F)F.F[PH+](F)F.F[PH+](F)F.F[PH+](F)F.F[PH+](F)F.[Mn] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


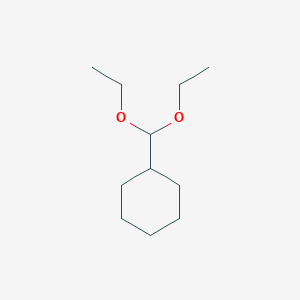
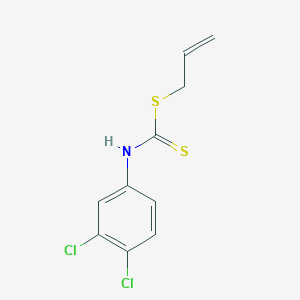
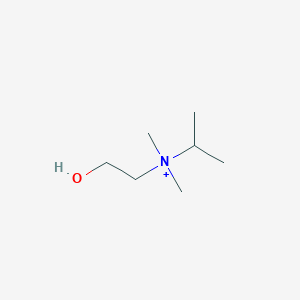

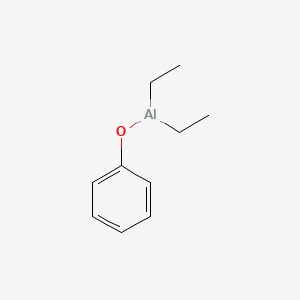
![1-[2,4-Dihydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]ethanone](/img/structure/B14709255.png)

